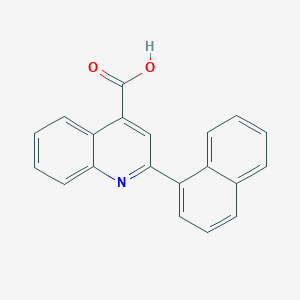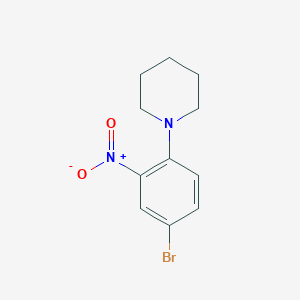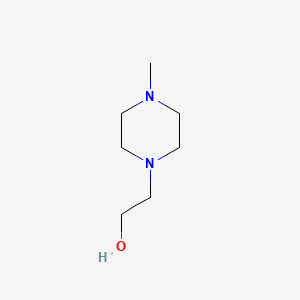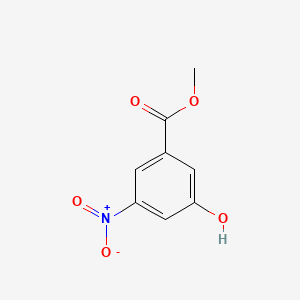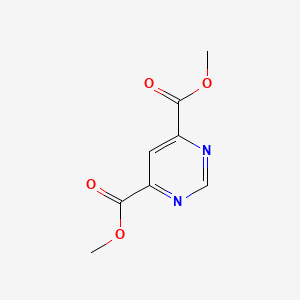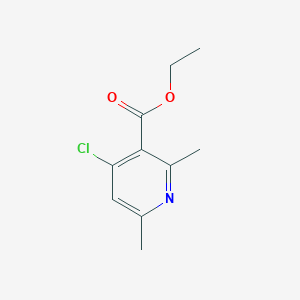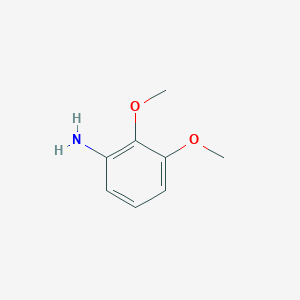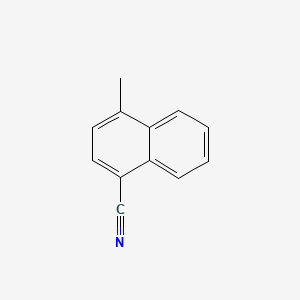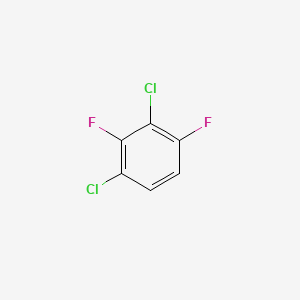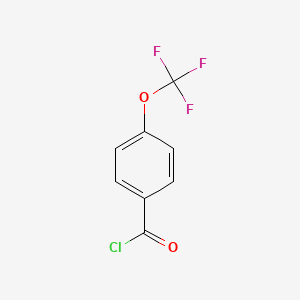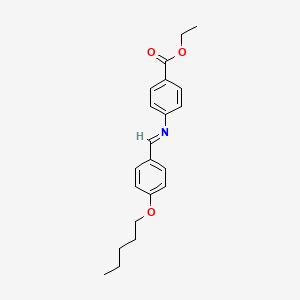
3-Chloro-4-fluorobenzylamine
描述
3-Chloro-4-fluorobenzylamine: is an organic compound with the chemical formula C₇H₇ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
作用机制
Target of Action
It is known that benzylamines, a class of compounds to which 3-chloro-4-fluorobenzylamine belongs, often interact with various enzymes and receptors in the body .
Mode of Action
As a benzylamine derivative, it may interact with its targets through the amine group, leading to changes in the function of the target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other compounds.
生化分析
Biochemical Properties
3-Chloro-4-fluorobenzylamine plays a significant role in biochemical reactions, particularly as an inhibitor of HIV integrase. This enzyme is essential for the replication of the HIV virus, and by inhibiting its activity, this compound can prevent the integration of viral DNA into the host cell’s genome. The compound binds tightly to hydrophobic regions in the enzyme’s active site, blocking the catalytic activity required for viral replication . Additionally, this compound inhibits amide formation and amines, which are necessary for protein synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. In HIV-infected cells, it inhibits the integration and replication of the virus, thereby reducing viral load and preventing the spread of infection . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of HIV integrase, which disrupts the normal function of infected cells and leads to their eventual death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of HIV integrase. By occupying this site, the compound prevents the enzyme from catalyzing the integration of viral DNA into the host genome . This inhibition is achieved through strong interactions with hydrophobic regions within the enzyme, effectively blocking its catalytic activity. Additionally, this compound may influence gene expression by preventing the formation of amides and amines necessary for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on HIV integrase for several weeks, although its potency may decrease with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits HIV integrase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function . Threshold effects have been noted, where a minimum concentration is required to achieve significant inhibition of viral replication .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an inhibitor of HIV integrase. The compound interacts with enzymes and cofactors involved in protein synthesis, disrupting the formation of amides and amines . This disruption can affect metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where HIV integrase is active, enhancing its inhibitory effects. The compound’s distribution is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich regions of the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where HIV integrase operates . The compound’s activity is enhanced by its ability to target specific compartments within the cell, including the nucleus and other organelles involved in viral replication . Post-translational modifications and targeting signals may direct this compound to these specific locations, ensuring its effective inhibition of HIV integrase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to a primary amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The resulting this compound is purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: 3-Chloro-4-fluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzylamines can be formed.
Oxidation Products: Imines or nitriles can be obtained.
Reduction Products: Secondary amines are typically formed.
科学研究应用
3-Chloro-4-fluorobenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in drug development and medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
3-Chloro-4-fluoroaniline: Similar structure but with an amine group directly attached to the benzene ring.
4-Fluorobenzylamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-fluorophenylmethanamine: Similar structure but with different substitution patterns.
Uniqueness: 3-Chloro-4-fluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and allows for diverse chemical transformations. This dual substitution pattern makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
属性
IUPAC Name |
(3-chloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAUXDMGRBWDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222549 | |
| Record name | 3-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-56-4 | |
| Record name | 3-Chloro-4-fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


